molecular formula C23H23NO2S B12479526 N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide

N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide

Cat. No.: B12479526
M. Wt: 377.5 g/mol
InChI Key: WLJQDGXPWDYMFF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions to form N-(4-methoxybenzyl)benzamide.

    Introduction of the Methyl Group: The N-methylation of the benzamide can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzylamine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated, nitrated benzamides.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N-methylamine: Similar structure but lacks the benzamide core.

    N-(2-methoxybenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Contains a methylsulfonyl group instead of a phenylsulfanyl group.

Uniqueness

N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives.

Properties

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-4-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C23H23NO2S/c1-24(16-18-10-14-21(26-2)15-11-18)23(25)20-12-8-19(9-13-20)17-27-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3

InChI Key

WLJQDGXPWDYMFF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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